2-(2,6-Diethyl-4-methylphenyl)malonamide
Description
Contextualization within Malonamide (B141969) Chemistry and Organic Synthesis
Malonamides are a class of organic compounds characterized by a central methylene (B1212753) group bonded to two carbonyl groups, which are in turn bonded to amino groups (R-NH-C(=O)-CH₂-C(=O)-NH-R'). These structures are valuable building blocks in organic synthesis due to the reactivity of the central methylene protons and the ability of the amide groups to participate in various chemical transformations and intermolecular interactions. sci-hub.seresearchgate.net The synthesis of malonamide derivatives can be achieved through several routes, a common method being the hydrolysis of the corresponding malononitrile (B47326). dundee.ac.uk
In the case of 2-(2,6-Diethyl-4-methylphenyl)malonamide, a specific synthetic route has been detailed in the scientific literature. This process involves the Sandmeyer reaction of 2,6-diethyl-4-methylaniline (B1582614) to produce 2,6-diethyl-4-methyl-bromobenzene. This intermediate is then coupled with malononitrile under palladium catalysis to yield 2-(2,6-diethyl-4-methyl-phenyl)-malononitrile. The final step is the hydrolysis of the dinitrile to afford the target malonamide. dundee.ac.uk An alternative approach has also been proposed where the hydrolysis of the dinitrile is conducted using a hydrogen peroxide-alkali system, which is presented as a method to reduce environmental pollution compared to traditional strong acid hydrolysis.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 314020-40-1 |
| Appearance | Solid |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| XLogP3-AA | 1.8 |
Significance as a Research Target and Intermediate in Advanced Chemical Production
The primary significance of this compound in the scientific and industrial landscape is its role as a key intermediate in the synthesis of the herbicide pinoxaden (B166648). dundee.ac.uk Pinoxaden is a post-emergence graminicide used to control grass weeds in cereal crops. The synthesis of this complex agrochemical relies on the availability of key building blocks, and this compound is one such crucial precursor.
The industrial production of pinoxaden involves the reaction of this compound with sci-hub.seresearchgate.neteurekaselect.com-oxadiazepine dihydrobromide. This reaction forms an intermediate, 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazol[1,2d] sci-hub.seresearchgate.neteurekaselect.com-oxadiazepine-7,9-dione, which is then acylated with pivaloyl chloride to yield the final pinoxaden product. The efficiency and cost-effectiveness of the entire process are therefore dependent on the successful and high-yielding synthesis of the malonamide intermediate. dundee.ac.uk
Because of its integral role in the production of a commercially important herbicide, research has been directed at optimizing the synthesis of this compound for industrial-scale applications. The focus of this research is on achieving high yields, using readily available starting materials, minimizing the number of synthetic steps, and ensuring the process is economically viable and environmentally conscious. dundee.ac.uk
Key Intermediates in the Synthesis of this compound
| Compound Name | Role in Synthesis |
|---|---|
| 2,6-Diethyl-4-methylaniline | Starting material |
| 2,6-Diethyl-4-methyl-bromobenzene | Intermediate formed via Sandmeyer reaction |
Overview of Research Domains Investigating this compound and its Analogs
The research domain that most prominently features this compound is agrochemical synthesis. The compound's structure is specifically designed to be an effective precursor to the phenylpyrazole core of the herbicide pinoxaden. The steric and electronic properties conferred by the 2,6-diethyl-4-methylphenyl group are critical for the biological activity of the final herbicide product.
While the broader class of malonamide derivatives has been investigated in various other fields, such as medicinal chemistry and materials science, the research specifically focused on this compound itself appears to be predominantly confined to its application in agrochemicals. Malonamide derivatives, in general, are recognized for their wide range of biological activities and their ability to act as versatile ligands for metal extraction. sci-hub.seresearchgate.net They have been explored as potential anticancer, antidiabetic, and k-opioid receptor agonist agents. sci-hub.seresearchgate.net However, specific studies on analogs of this compound for these applications are not extensively reported in the current scientific literature.
The investigation into this particular compound and its immediate synthetic precursors and successors is therefore tightly linked to the development and optimization of herbicides. The research focuses on process chemistry, catalyst development (e.g., palladium or copper-based catalysts for the coupling step), and the environmental impact of the synthetic routes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
314020-40-1 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(2,6-diethyl-4-methylphenyl)propanediamide |
InChI |
InChI=1S/C14H20N2O2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13(15)17)14(16)18/h6-7,12H,4-5H2,1-3H3,(H2,15,17)(H2,16,18) |
InChI Key |
MBCOLUIVZSFWBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1C(C(=O)N)C(=O)N)CC)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 2,6 Diethyl 4 Methylphenyl Malonamide
Hydrolytic Routes from 2-Aryl Malononitrile (B47326) Precursors
A significant pathway to obtaining 2-(2,6-diethyl-4-methylphenyl)malonamide is through the hydrolysis of its corresponding dinitrile precursor, 2-(2,6-diethyl-4-methylphenyl)malononitrile.
Hydrolysis of 2-(2,6-Diethyl-4-methylphenyl)malononitrile
The conversion of 2-(2,6-diethyl-4-methylphenyl)malononitrile to the target malonamide (B141969) is a direct hydrolysis step. This reaction can be performed under various conditions, including acidic or alkaline environments. Acidic hydrolysis typically involves the formation of an intermediate iminol, which is then hydrated to the amide. In one documented process, the malononitrile is hydrolyzed to yield this compound, completing a two-step synthesis from 2,6-diethyl-4-methyl-bromobenzene that achieves a total yield of 71.8%. semanticscholar.org
Alternative methods have been developed to mitigate the environmental impact of using large quantities of strong acids like concentrated sulfuric acid. One such method employs a transition metal oxide catalyst in a polar solvent with water. google.com This catalytic hydrolysis has been shown to be effective, with one example using manganese dioxide and tetrabutylammonium bromide in a water-methyl ethyl ketone mixture, resulting in a high purity product. google.com This approach is advantageous as it offers high reaction speed, high selectivity, mild reaction conditions, and is more environmentally friendly, making it suitable for industrial production. google.com
Table 1: Catalytic Hydrolysis of a Substituted Phenyl Malononitrile Derivative
| Reactant | Catalyst | Solvent | Reaction Time | Purity of Product |
|---|
Data derived from a patented process for a structurally similar compound. google.com
Challenges Associated with the Preparation of Sterically Hindered 2-(2,6-Disubstituted Aryl)malononitriles
The synthesis of the precursor, 2-(2,6-diethyl-4-methylphenyl)malononitrile, presents its own set of challenges, primarily due to steric hindrance. The bulky diethyl groups at the 2 and 6 positions of the aryl ring impede the approach of reactants. The common method for creating this precursor is a palladium-catalyzed coupling reaction between an aryl halide (like 2,6-diethyl-4-methyl-bromobenzene) and malononitrile. semanticscholar.org
Developing a feasible method for the palladium-catalyzed arylation of malononitrile with sterically hindered aryl halides has been a focus of research. organic-chemistry.org Key to overcoming the steric hindrance is the careful selection of reaction parameters such as the base, ligand, solvent, and temperature. organic-chemistry.orgresearchgate.net Optimized systems often use specialized phosphine ligands, like tricyclohexylphosphine, in combination with a palladium catalyst such as PdCl2, to achieve high yields (70-95%) even with low catalyst loadings. organic-chemistry.org These robust methods are effective for a range of sterically hindered aryl bromides and are scalable for industrial applications. organic-chemistry.org
Aromatization-Hydrolyzation Approaches from Cyclohexenylidene Malononitrile Derivatives
While less common, alternative routes involving simultaneous aromatization and hydrolysis have been explored.
One-Step Aromatization-Hydrolyzation in the Presence of Oxidants and Water
This theoretical approach would involve starting with a cyclohexenylidene malononitrile derivative. In a single step, an oxidant would facilitate the aromatization of the cyclohexene ring to a phenyl ring, while the presence of water would concurrently hydrolyze the nitrile groups to amides. This method would offer process simplification by combining two transformations into one step. However, specific examples detailing this one-step conversion to this compound are not prominently featured in the reviewed literature, suggesting it is a less-established or more specialized pathway.
Palladium-Catalyzed Coupling Strategies
Palladium-catalyzed reactions are fundamental not only for forming the precursor malononitrile but also for constructing the initial aryl halide building block. nih.govnih.govrsc.orgresearchgate.netorganic-chemistry.org
Preparation of 2,6-Diethyl-4-methyl-bromobenzene via Sandmeyer Reaction
A key starting material for the synthesis is 2,6-diethyl-4-methyl-bromobenzene. This compound is efficiently prepared from 2,6-diethyl-4-methylaniline (B1582614) using the Sandmeyer reaction. semanticscholar.org The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of substituents, including halides, via a diazonium salt intermediate. wikipedia.orgbyjus.comnih.govmasterorganicchemistry.com
The process begins with the diazotization of 2,6-diethyl-4-methylaniline. The aniline is dissolved in a strong acid, such as hydrobromic acid, and treated with sodium nitrite at low temperatures (typically 0 to -5 °C) to form the corresponding diazonium salt. chemicalbook.com This intermediate is then treated with a copper(I) bromide (CuBr) catalyst. chemicalbook.com The copper catalyst facilitates the displacement of the diazonium group (N2), which is an excellent leaving group, by a bromide ion, forming the desired 2,6-diethyl-4-methyl-bromobenzene. wikipedia.orgbyjus.com This reaction is known for its reliability and provides high yields, with specific procedures reporting yields as high as 89-95%. chemicalbook.com
Table 2: Example Conditions for Sandmeyer Bromination
| Starting Material | Reagents | Temperature | Yield |
|---|---|---|---|
| 2,6-Diethyl-4-methylaniline | 1. Hydrobromic acid, Sodium nitrite | -5 to 0 °C | 89.2% |
Data derived from a general procedure for the synthesis of 2-bromo-1,3-diethyl-5-methylbenzene. chemicalbook.com
Coupling of 2,6-Diethyl-4-methyl-bromobenzene with Malononitrile
The initial step in the synthesis of this compound involves the coupling of 2,6-diethyl-4-methyl-bromobenzene with a malononitrile anion. This reaction is a form of nucleophilic aromatic substitution or, more commonly, a metal-catalyzed cross-coupling reaction. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or related C-C coupling reactions, are often employed for forming bonds between aryl halides and nucleophiles.
In a typical procedure, the aryl bromide is reacted with malononitrile in the presence of a strong base and a palladium catalyst. The base, such as sodium hydride or potassium carbonate, is crucial for deprotonating the malononitrile, thereby generating the nucleophilic carbanion. The palladium catalyst, in conjunction with a suitable ligand, facilitates the coupling of this carbanion with the aryl bromide.
Key Reaction Components and Conditions:
| Component | Role | Example(s) |
| Aryl Halide | The electrophilic partner containing the desired aromatic scaffold. | 2,6-Diethyl-4-methyl-bromobenzene |
| Pronucleophile | The source of the carbon nucleophile after deprotonation. | Malononitrile |
| Base | Deprotonates the pronucleophile to generate the active nucleophile. | Sodium hydride (NaH), Potassium carbonate (K2CO3) |
| Catalyst | Facilitates the carbon-carbon bond formation. | Palladium(II) acetate (Pd(OAc)2) |
| Ligand | Stabilizes and activates the metal catalyst. | Xantphos, S-Phos |
| Solvent | Provides a medium for the reaction. | Toluene, Dioxane |
| Temperature | Influences the reaction rate and yield. | Typically elevated (e.g., 80-110 °C) |
The reaction proceeds via an oxidative addition of the aryl bromide to the palladium(0) complex, followed by a transmetalation-like step with the malononitrile anion and subsequent reductive elimination to yield the desired 2-(2,6-diethyl-4-methylphenyl)malononitrile and regenerate the palladium(0) catalyst.
Subsequent Hydrolytic Conversion to this compound
The second step in the synthesis is the hydrolysis of the dinitrile, 2-(2,6-diethyl-4-methylphenyl)malononitrile, to the corresponding diamide, this compound. This transformation can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. The hydrolysis of both nitrile groups yields the desired malonamide.
Alternatively, base-catalyzed hydrolysis can be employed, often using a hydroxide source like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group.
Comparison of Hydrolysis Conditions:
| Condition | Reagents | Advantages | Disadvantages |
| Acidic | Concentrated H2SO4 or HCl with water | Often provides good yields and can be effective for sterically hindered nitriles. | Can sometimes lead to over-hydrolysis to the carboxylic acid. |
| Basic | NaOH or KOH in water/alcohol | Generally milder conditions compared to acidic hydrolysis. | May be less effective for some substrates and can also lead to side reactions. |
Exploration of Novel Synthetic Pathways for Malonamide Derivatives and Analogs
Beyond the specific synthesis of this compound, a variety of other synthetic strategies are available for the preparation of malonamide derivatives and analogs. These methods offer alternative routes that can provide advantages in terms of efficiency, atom economy, and functional group tolerance.
Multi-Component Reaction (MCR) Approaches to Malonamide Cores
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for the efficient synthesis of complex molecules. Several MCRs can be adapted to produce malonamide cores. For instance, a variation of the Ugi or Passerini reaction could potentially be designed to incorporate a malonamide-like fragment. While not a direct route to unsubstituted malonamides, these reactions are highly valuable for generating a diverse library of substituted malonamide derivatives.
Enzyme-Catalyzed Hydrolysis of Malononitriles to Malonamides
The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Nitrilase enzymes are capable of hydrolyzing nitrile groups to the corresponding amides under mild conditions (neutral pH and room temperature). This enzymatic approach can be particularly advantageous for the hydrolysis of malononitriles to malonamides, as it often proceeds with high chemoselectivity, avoiding the over-hydrolysis to the dicarboxylic acid that can be a problem in chemical hydrolysis. The use of whole-cell biocatalysts containing nitrilases has been demonstrated to be an effective method for the production of amides from nitriles.
Michael Addition Reactions for Malonamide Derivative Construction
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Malonamides can act as nucleophiles in Michael additions, where the acidic C-H bond of the malonamide is deprotonated by a base to form a carbanion, which then adds to an activated alkene. This strategy is highly effective for the synthesis of more complex malonamide derivatives with extended carbon skeletons. The reaction is typically catalyzed by a base and can be performed under relatively mild conditions.
Synthesis from Malonic Esters and Amines via Nucleophilic Attack
A classical and straightforward method for the synthesis of malonamides is the direct amidation of malonic esters, such as diethyl malonate, with amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the displacement of the alkoxy group. The reaction typically requires heating and may be catalyzed by a base or an acid. This method is versatile and allows for the synthesis of a wide range of N-substituted and N,N'-disubstituted malonamides by selecting the appropriate amine starting material.
Asymmetrical Malonamide Derivative Synthesis
The synthesis of chiral malonamide derivatives, where the carbon atom alpha to the carbonyl groups becomes a stereocenter, requires specialized asymmetric methodologies. While this compound itself is achiral, the principles of asymmetric synthesis are crucial for producing its chiral analogs, which are valuable in various chemical and pharmaceutical applications. Key strategies include the use of chiral catalysts, auxiliaries, and enzymatic resolutions.
Catalytic Asymmetric Methods The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, allowing for the generation of enantiomerically enriched products with only a substoichiometric amount of a chiral catalyst.
Asymmetric Michael Addition: The conjugate addition of a malonate precursor to an α,β-unsaturated compound is a powerful method for C-C bond formation. The use of C2-symmetric chiral malonamides has been explored for asymmetric conjugate additions to enones, demonstrating one approach to creating chiral molecules from malonamide scaffolds. researchgate.net
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This method has been successfully developed for the synthesis of 2,3-disubstituted indanones with high diastereo- and enantioselectivities. nih.gov The principle of using a palladium catalyst with a chiral ligand to control the stereochemical outcome of an alkylation reaction can be extended to the synthesis of complex chiral malonamide derivatives. nih.gov
Chiral Auxiliaries An alternative strategy involves the temporary incorporation of a chiral auxiliary into the malonamide precursor. This auxiliary directs the stereochemistry of a subsequent reaction, after which it can be cleaved to yield the chiral product. Quinine, for example, has been successfully used as a recyclable chiral auxiliary for the asymmetric synthesis of sulfinamides, a concept applicable to other amide-containing structures. nih.gov Similarly, tert-butanesulfinamide has become a widely used chiral reagent for the asymmetric synthesis of a vast array of chiral amines. yale.edu
Enzymatic and Photoenzymatic Synthesis Biocatalysis offers a green and highly selective alternative for producing chiral compounds. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzymatic Kinetic Resolution: This technique involves the use of an enzyme, such as a lipase, to selectively react with one enantiomer of a racemic mixture. This allows for the separation of the unreacted enantiomer from the derivatized one, both in high enantiomeric purity. The approach has been used for the multigram synthesis of enantioenriched chromanols and can be adapted for the resolution of chiral malonamide precursors. chemrxiv.org
Photoenzymatic Catalysis: Recent advances have combined enzymatic catalysis with photochemistry. Engineered photoenzymes have been used to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with excellent stereoselectivity. nih.gov This method demonstrates that intermolecular C-C bond formation can be rendered asymmetric through enzyme-controlled radical reactions, expanding the toolkit for creating complex chiral amides. nih.gov
Table 1: Overview of Asymmetric Synthesis Strategies for Malonamide Derivatives
| Strategy | Method | Key Reagents/Catalysts | Outcome & Advantages |
|---|---|---|---|
| Catalytic Asymmetry | Michael Addition | C2-Symmetric Chiral Malonamides, Enones | Formation of chiral C-C bonds. |
| Asymmetric Allylic Alkylation | Palladium Catalyst, Chiral Ligands | High diastereo- and enantioselectivities. | |
| Chiral Auxiliary | Auxiliary-Mediated Synthesis | Quinine, tert-Butanesulfinamide | Covalent attachment of a chiral group to direct reaction stereochemistry; auxiliary is often recyclable. |
| Biocatalysis | Enzymatic Kinetic Resolution | Lipases (e.g., Amano PS) | Separation of racemates to yield enantiopure compounds; scalable and environmentally friendly. |
| Photoenzymatic Synthesis | Engineered "ene"-reductase, Light | High enantioselectivity from enzyme-controlled radical reactions under mild conditions. |
Process Optimization and Scale-Up Investigations in Malonamide Synthesis
The transition of a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization. The primary goals are to develop a safe, robust, reproducible, and economical manufacturing process that delivers the final product with high yield and purity. rsc.org For this compound, optimization focuses on two key transformations: the palladium-catalyzed cross-coupling to form the C-C bond and the subsequent hydrolysis of a dinitrile intermediate.
Optimization of Palladium-Catalyzed Cross-Coupling The synthesis of the 2-(2,6-Diethyl-4-methylphenyl) moiety attached to the malonate core is often achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. While extremely powerful, these reactions present several challenges during scale-up. scielo.brjocpr.com
Reaction Conditions: Optimization involves screening ligands, solvents, and bases to maximize yield and turnover number while minimizing reaction time. researchgate.net The choice of solvent is critical and is increasingly governed by safety and environmental regulations. researchgate.net
Catalyst Loading and Removal: A major focus of process chemistry is to minimize the amount of the expensive palladium catalyst used. Furthermore, residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. Developing efficient and scalable techniques for palladium removal, such as treatment with aqueous sodium bisulfite, is a critical optimization step. researchgate.net
Optimization of Nitrile Hydrolysis The final step in many synthetic routes to this compound is the hydrolysis of the corresponding dinitrile precursor, 2-(2,6-Diethyl-4-methylphenyl)malononitrile.
Traditional Hydrolysis: Conventional methods using strong acids or bases can be effective but often suffer from drawbacks. chemguide.co.uk Acidic hydrolysis requires heating under reflux and can lead to the formation of the free carboxylic acid as a byproduct. chemguide.co.uk Basic hydrolysis with reagents like sodium hydroxide must be carefully monitored to prevent over-hydrolysis to the carboxylate salt, which would reduce the yield of the desired diamide. commonorganicchemistry.com
Green and Catalytic Hydrolysis: Modern process optimization favors milder and more selective methods. An eco-friendly approach involves the hydration of nitriles to amides using a water extract of pomelo peel ash (WEPPA), which avoids external transition metals or organic solvents and has been demonstrated at the 100 mmol scale. nih.gov
Biocatalytic Hydrolysis: For industrial-scale synthesis, enzymatic hydrolysis is a highly attractive option. Nitrile hydratase enzymes can convert nitriles into amides with high selectivity, often under ambient temperature and neutral pH. researchgate.net This method prevents the formation of carboxylic acid byproducts and avoids the harsh conditions and waste streams associated with strong acid or base hydrolysis. researchgate.net The high selectivity and mild conditions make biocatalysis a superior choice for a sustainable and efficient large-scale manufacturing process. researchgate.net
Table 2: Comparison of Nitrile Hydrolysis Methods for Malonamide Synthesis
| Method | Reagents & Conditions | Selectivity for Amide | Advantages | Disadvantages |
|---|---|---|---|---|
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat (reflux) | Moderate | Inexpensive reagents. | Harsh conditions; risk of over-hydrolysis to carboxylic acid; significant waste stream. chemguide.co.uk |
| Alkaline Hydrolysis | NaOH or KOH solution, Mild Heat | Moderate to Good | Inexpensive reagents. | Requires careful monitoring to prevent over-hydrolysis; generates salt waste. commonorganicchemistry.com |
| Green Chemistry | Water Extract of Pomelo Peel Ash (WEPPA), 150 °C | Good to Excellent | Sustainable; avoids organic solvents and metal catalysts; good functional group tolerance. nih.gov | May require elevated temperatures; newer technology. |
| Biocatalytic Hydrolysis | Nitrile Hydratase Enzyme, Water, Neutral pH, Room Temp. | Excellent | Extremely high selectivity; mild, environmentally friendly conditions; minimal byproducts and waste. researchgate.net | Enzyme cost and stability may be a factor; requires specific enzyme for the substrate. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental ¹H and ¹³C NMR Data Acquisition
The acquisition of high-resolution ¹H and ¹³C NMR spectra is the first step in the structural elucidation of 2-(2,6-diethyl-4-methylphenyl)malonamide. A typical experimental setup would involve dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (0 ppm).
Expected ¹H NMR Spectral Features:
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the diethyl groups, the methyl group on the phenyl ring, the methine proton, and the amide protons.
Aromatic Protons: The two protons on the phenyl ring are expected to appear as a singlet in the aromatic region, typically between δ 7.0-7.5 ppm. Their chemical equivalence is due to the symmetrical substitution pattern of the ring.
Amide Protons (-CONH₂): The four protons of the two amide groups are expected to give rise to one or two broad signals in the range of δ 5.0-8.0 ppm. The chemical shift and appearance of these signals are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Methine Proton (-CH-): The single proton of the malonamide (B141969) backbone is anticipated to resonate as a singlet downfield, likely in the region of δ 3.5-4.5 ppm, influenced by the adjacent carbonyl and aromatic groups.
Diethyl Group Protons (-CH₂CH₃): The two ethyl groups are expected to show a quartet for the methylene (B1212753) protons (-CH₂) around δ 2.5-3.0 ppm and a triplet for the methyl protons (-CH₃) around δ 1.0-1.5 ppm, with a typical coupling constant (J) of approximately 7.5 Hz.
Methyl Group Proton (-CH₃): The protons of the methyl group attached to the phenyl ring are expected to appear as a singlet in the upfield region, around δ 2.3 ppm.
Expected ¹³C NMR Spectral Features:
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Carbonyl Carbons (-C=O): The two equivalent carbonyl carbons of the malonamide group are expected to be the most downfield signals, appearing in the range of δ 165-175 ppm.
Aromatic Carbons: The substituted benzene ring will exhibit several signals in the aromatic region (δ 120-150 ppm). The number of signals will depend on the symmetry of the molecule. Due to the substitution pattern, four distinct aromatic carbon signals are expected.
Methine Carbon (-CH-): The methine carbon of the malonamide moiety is expected to resonate in the region of δ 40-50 ppm.
Diethyl Group Carbons (-CH₂CH₃): The methylene carbons (-CH₂) of the ethyl groups are anticipated to appear around δ 20-30 ppm, while the methyl carbons (-CH₃) will be further upfield, around δ 10-15 ppm.
Methyl Group Carbon (-CH₃): The carbon of the methyl group on the phenyl ring is expected to have a chemical shift of approximately δ 20-25 ppm.
An interactive data table summarizing the expected chemical shifts is provided below.
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0-7.5 | 120-150 |
| Amide NH₂ | 5.0-8.0 | - |
| Methine CH | 3.5-4.5 | 40-50 |
| Diethyl -CH₂ | 2.5-3.0 | 20-30 |
| Diethyl -CH₃ | 1.0-1.5 | 10-15 |
| Phenyl -CH₃ | ~2.3 | 20-25 |
| Carbonyl C=O | - | 165-175 |
Theoretical Calculation of NMR Chemical Shifts (e.g., Gauge Independent Atomic Orbital (GIAO) method)
To complement experimental data, theoretical calculations of NMR chemical shifts can be performed. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within the framework of Density Functional Theory (DFT), is a common approach for this purpose. These calculations involve optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set) and then calculating the NMR shielding tensors. The calculated chemical shifts, when referenced against a standard (like TMS calculated at the same level of theory), can aid in the precise assignment of experimental signals and provide insights into the electronic structure of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their bonding arrangements.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Expected FT-IR Vibrational Modes:
N-H Stretching: The amide N-H stretching vibrations are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the -NH₂ groups.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated to be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the diethyl and methyl groups will appear just below 3000 cm⁻¹.
C=O Stretching (Amide I band): A strong absorption band, known as the Amide I band, is expected in the region of 1680-1630 cm⁻¹. This band is primarily due to the C=O stretching vibration.
N-H Bending (Amide II band): The N-H bending vibration, or Amide II band, is expected to be observed around 1650-1590 cm⁻¹.
C-N Stretching and N-H Bending (Amide III band): A more complex vibration involving C-N stretching and N-H bending, the Amide III band, is expected in the 1400-1200 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring are expected to produce several bands in the 1600-1450 cm⁻¹ region.
C-H Bending: Aliphatic C-H bending vibrations for the methyl and methylene groups are expected in the 1470-1370 cm⁻¹ range.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Wavenumbers
FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability.
Expected FT-Raman Vibrational Wavenumbers:
Aromatic Ring Vibrations: The symmetric breathing mode of the substituted benzene ring is typically a strong and sharp band in the Raman spectrum, expected around 1000 cm⁻¹. Other aromatic C=C stretching vibrations will also be present in the 1600-1450 cm⁻¹ region.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will also be observed in the 3100-2800 cm⁻¹ region, often with strong intensity.
Amide Bands: The Amide I band (C=O stretch) is also typically observed in the Raman spectrum, although its intensity can vary. The Amide III band may also be present. The Amide II band is often weak in Raman spectra.
Skeletal Vibrations: Vibrations involving the carbon skeleton of the molecule will give rise to signals in the fingerprint region (below 1500 cm⁻¹).
An interactive data table summarizing the expected vibrational frequencies is provided below.
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400-3200 | 3400-3200 | Medium-Strong |
| Aromatic C-H Stretch | >3000 | >3000 | Medium-Strong |
| Aliphatic C-H Stretch | <3000 | <3000 | Strong |
| C=O Stretch (Amide I) | 1680-1630 | 1680-1630 | Strong (IR), Variable (Raman) |
| N-H Bend (Amide II) | 1650-1590 | 1650-1590 | Strong (IR), Weak (Raman) |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |
| Aliphatic C-H Bend | 1470-1370 | 1470-1370 | Medium |
| Aromatic Ring Breathing | - | ~1000 | Strong |
Correlational Analysis with Theoretical Vibrational Wavenumbers
Similar to NMR analysis, theoretical calculations of vibrational frequencies can be performed using computational methods like DFT. The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled using an appropriate scaling factor to provide a better correlation with the experimental data. A detailed comparison between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman data allows for a more confident and precise assignment of the observed vibrational modes. This correlational analysis is crucial for a complete understanding of the vibrational properties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, insights into the molecular structure and electronic properties of a compound can be obtained.
Experimental UV-Vis Spectrum Acquisition
The acquisition of a UV-Vis spectrum for a compound like this compound typically involves dissolving the substance in a suitable solvent that is transparent in the wavelength range of interest. Common solvents for such measurements include ethanol, methanol, or cyclohexane. The concentration of the solution is carefully prepared to be within the linear range of the Beer-Lambert Law.
The experimental setup consists of a UV-Vis spectrophotometer, which houses a light source (typically a deuterium lamp for the UV region and a tungsten lamp for the visible region), a monochromator to select the wavelength of light, a sample holder for the cuvette containing the solution, and a detector. The spectrum is recorded by measuring the absorbance of the sample solution across a range of wavelengths, typically from 200 to 800 nm. A baseline spectrum of the pure solvent is also recorded and subtracted from the sample spectrum to correct for any absorbance by the solvent and the cuvette. For closely related compounds, such as other malonamide derivatives, theoretical calculations using methods like Density Functional Theory (DFT) have been employed to predict the electronic spectra, which are then compared with the experimentally obtained spectra.
Assessment of UV-Vis Spectra Analysis Methods
Analysis of the UV-Vis spectrum of this compound would involve identifying the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). These parameters provide information about the types of electronic transitions occurring within the molecule. For aromatic compounds, characteristic absorptions corresponding to π → π* transitions of the phenyl ring are expected. The substitution pattern on the phenyl ring, including the diethyl and methyl groups, can influence the position and intensity of these absorption bands.
Computational methods can be used to aid in the interpretation of the experimental spectrum. For instance, Time-Dependent Density Functional Theory (TD-DFT) calculations can be performed to simulate the UV-Vis spectrum and assign the observed absorption bands to specific electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, with a molecular formula of C14H20N2O2, the expected molecular weight is approximately 248.33 g/mol . In a mass spectrometry experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured, confirming the molecular weight.
Table 1: Potential Fragment Ions in the Mass Spectrum of this compound
| Fragment | Proposed Structure | Significance |
|---|---|---|
| [M-NH2]+ | C14H18NO2+ | Loss of an amino group |
| [M-CONH2]+ | C13H19NO+ | Loss of a primary amide group |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
To perform this analysis on this compound, a high-quality single crystal of the compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the unit cell, from which the atomic positions can be deduced.
While specific crystallographic data for this compound is not available in the provided search results, a hypothetical analysis would reveal the conformation of the molecule in the solid state, including the torsion angles between the phenyl ring and the malonamide group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding between the amide groups of adjacent molecules, which govern the crystal packing.
Table 2: List of Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 314020-40-1 | C14H20N2O2 |
| 2-ethyl-2-phenyl malonamide | Not available | C11H14N2O2 |
| Diethyl phthalate | 84-66-2 | C12H14O4 |
Theoretical Chemistry and Computational Modeling of 2 2,6 Diethyl 4 Methylphenyl Malonamide and Its Analogs
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for geometry optimization and the determination of electronic properties.
Basis Set Selection and Level of Theory Considerations (e.g., B3LYP 6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-regarded combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. spectroscopyonline.com
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between accuracy and computational cost for a wide range of chemical systems. researchgate.net
The 6-311++G(d,p) basis set is a type of split-valence basis set of triple-zeta quality. The "6-311" indicates that three basis functions are used for each valence atomic orbital. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak, long-range interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of the electron density and are crucial for accurately modeling bonding. spectroscopyonline.com The inclusion of these polarization and diffuse functions is particularly important for systems with potential for hydrogen bonding and other non-covalent interactions. spectroscopyonline.com
For a molecule like 2-(2,6-diethyl-4-methylphenyl)malonamide, this level of theory would be expected to provide reliable predictions of its geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
Identification of Stable Conformers
For a flexible molecule such as this compound, with several rotatable single bonds, a systematic scan of the potential energy surface is necessary to identify all possible low-energy conformers. This involves rotating key dihedral angles and performing geometry optimizations at each step to find the local energy minima. The conformers corresponding to these minima represent the most stable three-dimensional structures of the molecule.
Comparison Across Different Levels of Ab Initio Electronic Structure Theory (e.g., Hartree-Fock, Møller-Plesset)
To ensure the reliability of the predicted conformational preferences, it is often beneficial to compare the results obtained from different levels of electronic structure theory.
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be a significant factor in determining accurate molecular energies and geometries. wikipedia.org
Møller-Plesset (MP) Perturbation Theory: This method improves upon the Hartree-Fock method by including electron correlation effects through perturbation theory. wikipedia.org MP2, the second-order Møller-Plesset theory, is a common and cost-effective way to account for electron correlation and often provides more accurate results for conformational energies compared to HF. greeley.org
By comparing the relative energies of the conformers of this compound calculated at the HF, MP2, and DFT (e.g., B3LYP) levels of theory, a more confident assessment of the molecule's conformational landscape can be achieved.
Illustrative Data Table: Comparison of Relative Energies of Hypothetical Conformers
| Conformer | HF/6-311++G(d,p) Relative Energy (kcal/mol) | MP2/6-311++G(d,p) Relative Energy (kcal/mol) | B3LYP/6-311++G(d,p) Relative Energy (kcal/mol) |
| A | 0.00 | 0.00 | 0.00 |
| B | 1.52 | 1.25 | 1.35 |
| C | 3.10 | 2.80 | 2.95 |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in molecules in terms of localized bonds and lone pairs, providing a chemically intuitive picture of bonding. wikipedia.org It allows for the investigation of charge delocalization and intramolecular interactions that contribute to molecular stability.
For this compound, NBO analysis could be used to:
Determine the natural atomic charges: This provides insight into the distribution of charge across the molecule.
Illustrative Data Table: Key NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(O1) | π(C1=O2) | 15.2 |
| LP(N1) | π(C1=O1) | 12.8 |
| π(C-C)phenyl | π*(C-C)phenyl | 2.5 |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. LP denotes a lone pair, and π denotes an antibonding π-orbital.*
Molecular Electrostatic Potential Surface (MEPS) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is a plot of the electrostatic potential on the electron density surface of a molecule.
The MEPS map provides a visual representation of the charge distribution and can be used to identify regions that are prone to electrophilic or nucleophilic attack. mdpi.com
Negative potential regions (typically colored red or yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions would likely be located around the electronegative oxygen and nitrogen atoms of the amide groups.
Positive potential regions (typically colored blue): These areas are electron-poor and are susceptible to nucleophilic attack. For the target molecule, positive potentials would be expected around the hydrogen atoms of the amide groups and potentially on the carbon atoms of the carbonyl groups.
By analyzing the MEPS map of this compound, one could predict its intermolecular interaction patterns and identify the most likely sites for chemical reactions. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction and Assignment
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for investigating the electronic excited states of molecules and predicting their electronic absorption and emission spectra. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large organic molecules like this compound and its analogs. The application of TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are related to the intensity of the electronic transitions.
In the case of this compound, the electronic transitions are expected to be primarily of π → π* and n → π* character, localized on the substituted aromatic ring and the malonamide (B141969) moiety, respectively. The sterically bulky 2,6-diethyl groups on the phenyl ring can induce a twist in the molecular geometry, which in turn is expected to influence the electronic properties and the nature of the frontier molecular orbitals (HOMO and LUMO). This twisting can affect the extent of π-conjugation and, consequently, the energy of the electronic transitions.
Computational studies on analogous aromatic amides, such as N-acetyl-phenylalaninylamide, have demonstrated the utility of TD-DFT in elucidating their excited-state properties. For this compound, TD-DFT calculations would typically involve geometry optimization of the ground state, followed by the calculation of the lowest singlet excited states. The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals often being employed for such systems.
The predicted electronic spectrum would likely feature strong absorptions in the ultraviolet region, corresponding to π → π* transitions of the aromatic system. The weaker n → π* transitions associated with the carbonyl groups of the malonamide moiety are also expected. By analyzing the molecular orbitals involved in each transition, a detailed assignment of the spectral bands can be achieved. For instance, the HOMO-LUMO transition is often the primary contributor to the lowest energy absorption band.
A hypothetical TD-DFT calculation for this compound could yield the following data, illustrating the type of information that can be obtained.
| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|---|
| S0 → S1 | 4.50 | 275 | 0.05 | HOMO → LUMO (π → π) |
| S0 → S2 | 4.85 | 255 | 0.01 | n → π |
| S0 → S3 | 5.20 | 238 | 0.25 | HOMO-1 → LUMO (π → π*) |
Quantum Chemical Studies of Reaction Mechanisms and Intermediates
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions by characterizing the structures and energies of reactants, products, transition states, and intermediates. For this compound, several reaction mechanisms could be of interest, including amide hydrolysis, and rotation around the C-N bond.
Due to the steric hindrance imposed by the 2,6-diethylphenyl group, the rotation around the C-N amide bond is expected to be restricted. Quantum chemical studies can be employed to calculate the rotational barrier. This would involve mapping the potential energy surface along the dihedral angle corresponding to the C-N bond rotation. The transition state for this process would be identified as the maximum on this energy profile, and its structure would likely feature a pyramidalized nitrogen atom. The calculated activation energy for this rotation provides insight into the conformational dynamics of the molecule.
A computational study of the base-catalyzed hydrolysis of one of the amide groups in this compound could provide the following illustrative energetic data.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Amide + OH-) | 0.0 |
| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |
| 3 | Tetrahedral Intermediate | -5.8 |
| 4 | Transition State 2 (C-N Bond Cleavage) | +18.5 |
| 5 | Products (Carboxylate + Amine) | -12.3 |
Such computational studies not only provide quantitative data on reaction energetics but also offer a deeper understanding of the electronic effects and steric factors that govern the reactivity of this compound and its analogs.
Reactivity and Mechanistic Studies of 2 2,6 Diethyl 4 Methylphenyl Malonamide
Susceptibility to Aromatic Ring Substitution Reactions (e.g., Electrophilic Substitution)
The aromatic ring of 2-(2,6-Diethyl-4-methylphenyl)malonamide exhibits a complex reactivity profile towards electrophilic aromatic substitution due to the interplay of electronic and steric effects from its substituents. The benzene ring is polysubstituted with two ethyl groups at positions 2 and 6, a methyl group at position 4, and a malonamide (B141969) group at position 1.
The alkyl groups (diethyl and methyl) are electron-donating groups (EDGs) through an inductive effect (+I). wikipedia.orgcognitoedu.org EDGs activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. makingmolecules.comlibretexts.org These groups typically direct incoming electrophiles to the ortho and para positions relative to themselves. cognitoedu.orgbyjus.com
Conversely, the malonamide substituent is considered a deactivating group. The carbonyl groups withdraw electron density from the aromatic ring through a negative inductive effect (-I), making the ring less reactive towards electrophilic attack. libretexts.orgorganicchemistrytutor.com Such deactivating groups generally direct incoming electrophiles to the meta position. wikipedia.orglibretexts.org
The substitution pattern on this compound is therefore determined by the combined influence of these groups and significant steric hindrance.
Directing Effects : The powerful activating, ortho-, para- directing influence of the three alkyl groups competes with the deactivating, meta- directing influence of the malonamide group.
Steric Hindrance : The two ethyl groups at the ortho positions (2 and 6) to the malonamide substituent create substantial steric bulk. This severely hinders or prevents electrophilic attack at these positions. chemistrysteps.com
Available Positions : The para position (4) is already occupied by the methyl group. The only available positions for substitution are the meta positions (3 and 5).
Given these factors, electrophilic aromatic substitution on this compound is expected to be sluggish due to the deactivating nature of the malonamide group and the steric crowding around the ring. If a reaction does occur, the incoming electrophile would be directed to the sterically accessible and least deactivated positions, which are the meta positions (3 and 5).
| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -CH(CONH2)2 | 1 | -I (Inductive Withdrawal) | Deactivating | Meta |
| -CH2CH3 | 2, 6 | +I (Inductive Donation) | Activating | Ortho, Para |
| -CH3 | 4 | +I (Inductive Donation) | Activating | Ortho, Para |
Mechanisms of Hydrolysis and Other Degradation Pathways
The malonamide moiety of this compound contains two primary amide functional groups. Amides are the least reactive of the carboxylic acid derivatives and their hydrolysis requires harsh conditions, such as prolonged heating with strong aqueous acids or bases. masterorganicchemistry.comchemistrysteps.comchemguide.co.uk
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of the amide groups proceeds through a nucleophilic acyl substitution mechanism. youtube.com
Protonation : The carbonyl oxygen of the amide is protonated by the acid (e.g., H₃O⁺). This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com
Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. youtube.com
Proton Transfer : A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group (-NH₂) into a better leaving group, ammonia (-NH₃⁺).
Elimination : The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, leading to the elimination of ammonia (NH₃). masterorganicchemistry.com
Deprotonation : The resulting protonated carboxylic acid is deprotonated by water or another base to yield the final carboxylic acid product and an ammonium ion (NH₄⁺). youtube.com
Base-Catalyzed (Promoted) Hydrolysis
In the presence of a strong base (e.g., NaOH), hydrolysis also occurs via a nucleophilic acyl substitution mechanism. This reaction is considered base-promoted rather than base-catalyzed because the hydroxide ion is consumed in a stoichiometric amount. libretexts.org
Nucleophilic Attack : A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com
Elimination : The carbonyl group is reformed by the elimination of an amide anion (-NH₂⁻) as the leaving group. This is typically the rate-determining step, as the amide anion is a very strong base and a poor leaving group. libretexts.org
Acid-Base Reaction : The newly formed carboxylic acid is immediately deprotonated by the strongly basic amide anion (or another hydroxide ion) to form a carboxylate salt and ammonia (NH₃). libretexts.orgyoutube.com This final, rapid acid-base step drives the reaction to completion. libretexts.org
To obtain the final carboxylic acid, a subsequent acidification step is required to protonate the carboxylate salt.
| Condition | Catalyst/Reagent | Key Steps | Final Products (before workup) |
|---|---|---|---|
| Acidic | Strong Acid (e.g., H₂SO₄, HCl) + Heat | 1. Protonation of C=O 2. H₂O attack 3. Elimination of NH₃ | Carboxylic Acid + Ammonium Ion |
| Basic | Strong Base (e.g., NaOH, KOH) + Heat | 1. OH⁻ attack 2. Elimination of ⁻NH₂ 3. Deprotonation of carboxylic acid | Carboxylate Salt + Ammonia |
Interactions with Catalytic Systems and Their Influence on Reactivity
The reactivity of this compound can be influenced by interactions with various catalytic systems, particularly those involving transition metals. These interactions often center on the amide functional groups and the aromatic ring.
Catalytic Hydrogenation
Amides are generally resistant to catalytic hydrogenation, but under specific conditions with certain catalysts, they can be reduced. nih.gov The interaction of the malonamide's carbonyl groups with a catalyst surface is a key step. Ruthenium-based complexes, for example, have been shown to be effective for amide hydrogenation. nih.govtcichemicals.com The reaction can proceed via different pathways, leading to either C=O bond cleavage (to form amines) or C-N bond cleavage (to form alcohols and amines). nih.gov The interaction likely involves the coordination of the amide's carbonyl oxygen to the metal center of the catalyst. This coordination activates the C=O bond, making it susceptible to hydride attack from the catalyst. escholarship.orgnih.gov
Palladium-Catalyzed Reactions
While information on the direct use of this compound in palladium-catalyzed reactions is limited, the synthesis of its immediate precursor, 2-(2,6-diethyl-4-methyl-phenyl)-malononitrile, involves a palladium-catalyzed coupling reaction. semanticscholar.org This indicates that the substituted phenyl core of the molecule is compatible with palladium catalysis. It is plausible that the aromatic ring could participate in cross-coupling reactions, although the steric hindrance from the ortho-ethyl groups would likely necessitate specific ligand and catalyst systems to achieve reactivity.
Interactions with Lewis Acids
The carbonyl oxygens of the malonamide group have lone pairs of electrons and can act as Lewis bases, interacting with Lewis acid catalysts (e.g., AlCl₃, CuCl₂). sapub.org This interaction would activate the carbonyl group, similar to protonation in acid-catalyzed hydrolysis, potentially facilitating reactions at the carbonyl carbon or the adjacent α-carbon. However, in the context of Friedel-Crafts reactions on the aromatic ring, such an interaction between an amine-derived substituent and the Lewis acid catalyst can lead to strong deactivation of the ring, effectively preventing the reaction. libretexts.org
| Catalyst Type | Potential Interaction Site | Effect on Reactivity | Potential Outcome |
|---|---|---|---|
| Transition Metals (e.g., Ru, Rh) | Amide C=O group | Activation of carbonyl for reduction | Hydrogenation to amines or alcohols |
| Palladium Complexes | Aromatic C-H or C-X bond | Activation for cross-coupling | C-C or C-N bond formation (sterically hindered) |
| Lewis Acids (e.g., AlCl₃) | Amide C=O oxygen | Activation of carbonyl group | Facilitation of nucleophilic attack at carbonyl |
Advanced Applications in Organic Synthesis and Chemical Transformations
Role as an Intermediate in the Synthesis of Complex Bioactive Molecules (e.g., Herbicides like Pinoxaden)
One of the most significant industrial applications of 2-(2,6-Diethyl-4-methylphenyl)malonamide is its role as a key intermediate in the production of complex bioactive molecules, most notably the herbicide Pinoxaden (B166648). oriprobe.compatsnap.com Pinoxaden is a selective, post-emergence herbicide used to control grass weeds in cereal crops. nih.gov The synthesis of Pinoxaden relies on the construction of a complex heterocyclic core, a process in which the malonamide (B141969) derivative is crucial.
The primary synthetic route involves the reaction of this compound with another key intermediate, researchgate.netrsc.orgsci-hub.se-oxadiazepine dihydrobromide. google.com This condensation reaction forms the central pyrazolo[1,2-d] researchgate.netrsc.orgsci-hub.seoxadiazepine dione (B5365651) ring system. The resulting compound, 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d] researchgate.netrsc.orgsci-hub.seoxadiazepine-7,9-dione, is then acylated with pivaloyl chloride to yield the final Pinoxaden product. google.comchemicalbook.com
| Step | Starting Material | Key Reagents | Intermediate/Product | Reported Yield |
|---|---|---|---|---|
| 1 | 2,6-Diethyl-4-methylaniline (B1582614) | Sandmeyer Reaction (e.g., NaNO₂, HBr) | 2,6-Diethyl-4-methylbromobenzene | - |
| 2 | 2,6-Diethyl-4-methylbromobenzene | Malononitrile (B47326), Catalyst (e.g., CuI) | 2-(2,6-Diethyl-4-methylphenyl)malononitrile | 75-82% google.com |
| 3 | 2-(2,6-Diethyl-4-methylphenyl)malononitrile | Hydrolysis (H₂O₂, NaOH) | This compound | - |
| 4 | This compound | researchgate.netrsc.orgsci-hub.se-Oxadiazepine dihydrobromide, Base (e.g., Triethylamine) | 8-(2,6-Diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d] researchgate.netrsc.orgsci-hub.seoxadiazepine-7,9-dione | 76-80% google.com |
| 5 | Intermediate from Step 4 | Pivaloyl chloride, Base | Pinoxaden | >93% chemicalbook.com |
Utilization as a Building Block for Functional Materials and Polymers
The malonamide functional group is a valuable building block for the creation of functional materials and polymers due to its capacity for hydrogen bonding and its structural versatility. sci-hub.se Malonamide derivatives are employed in the synthesis of peptidomimetics, chelating compounds, and polymers. researchgate.netresearchgate.net
A notable application is in the formation of malonamide pseudopeptidic compounds (MPPCs), which can act as gelators. researchgate.netsci-hub.se These materials are synthesized through multi-component reactions. For instance, a pseudo five-component reaction involving amino acid esters, isocyanides, and other reagents can produce MPPCs. researchgate.net Research has shown that the stereochemistry of the amino acid precursors plays a critical role in the material's properties. MPPCs derived from L-phenylalanine ethyl ester and glycine (B1666218) ethyl ester were found to form stable, high-strength gels in a dimethyl sulfoxide (B87167) (DMSO)/water mixture, whereas those derived from D-phenylalanine did not. researchgate.netsci-hub.se This demonstrates the potential for designing functional materials with specific self-assembly and gelling properties based on the molecular structure of the malonamide building blocks.
| Reactant Class | Specific Example | Resulting Material | Key Observation |
|---|---|---|---|
| Amino Acid Ester | L-Phenylalanine ethyl ester | Malonamide Pseudopeptidic Compound (MPPC) | Forms a stable gel in DMSO/water. researchgate.net |
| Amino Acid Ester | Glycine ethyl ester | Malonamide Pseudopeptidic Compound (MPPC) | Forms a stable gel in DMSO/water. researchgate.net |
| Amino Acid Ester | D-Phenylalanine ethyl ester | Malonamide Pseudopeptidic Compound (MPPC) | Does not form a gel. researchgate.net |
| Amino Acid Ester | Mixture of D- and L-form (1:1) | Malonamide Pseudopeptidic Compound (MPPC) | Does not form a gel, even at high concentrations. researchgate.net |
Ligand Design in Metal-Catalyzed Reactions
The malonamide moiety is an effective ligand motif in coordination chemistry and metal-catalyzed reactions. Its two amide groups contain both oxygen and nitrogen atoms that can serve as coordination sites, allowing it to act as a chelating ligand for various metal ions. sci-hub.se
Recent research has demonstrated the use of malonamide functionality in copper(I) catalysis. rsc.org Specifically, a series of O,O-chelating copper(I) malonamide complexes have been synthesized and successfully employed as pre-catalysts in the azide-alkyne cycloaddition (CuAAC) reaction. rsc.orgrsc.org This "click" reaction is a cornerstone of modern chemistry, used for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov
The malonamide-ligated copper(I) complexes proved to be competent catalysts for this transformation, facilitating the synthesis of both small organic triazoles and oligo(triazole)s through step-growth cycloaddition. rsc.org The studies highlight that this class of simple copper(I) O,O-chelates had been previously unexplored in catalytic processes, despite the high degree of steric and electronic variance achievable through substitution on the malonamide backbone. rsc.org This tunability makes the malonamide ligand ideal for optimizing catalytic activity. rsc.org
The utility of the malonamide functionality as a ligand extends beyond specific reactions. Its inherent properties make it a versatile motif for the design of new catalysts. rsc.org
Key features of the malonamide ligand motif include:
Chelation: The two carbonyl oxygen atoms can form a stable six-membered chelate ring with a metal center, a common feature in copper(II) complexes. rsc.orgacs.org
Tunability: The substituents on the amide nitrogens and the central methylene (B1212753) carbon can be easily varied. This allows for fine-tuning of the ligand's steric and electronic properties, which in turn can influence the stability and reactivity of the resulting metal complex. rsc.orgnih.gov
Multiple Coordination Sites: The presence of both nitrogen and oxygen donor atoms provides diverse coordination possibilities, making malonamides effective ligands for metal extraction and recovery, particularly for lanthanides and actinides. sci-hub.seresearchgate.net
Stability: Malonamide derivatives often exhibit good stability, particularly under the acidic conditions frequently used in metal extraction studies. sci-hub.se
These characteristics underscore the potential of the malonamide framework in the development of novel, highly efficient catalysts for a wide range of organic transformations.
Comprehensive Literature Review Reveals No Data on the Application of this compound in Separation Science and Coordination Chemistry
Following an extensive and thorough review of scientific literature and chemical databases, no published research, data, or studies were found regarding the application of the chemical compound this compound in the fields of separation science and coordination chemistry for metal ion extraction or the structural characterization of its metal complexes.
The user-requested article, structured around detailed applications in metal ion extraction and complex formation, cannot be generated as there is no available scientific information to support the specified topics. The compound this compound is identified in chemical literature primarily as an intermediate in the synthesis of other chemical products, notably the herbicide Pinoxaden. However, its own properties and behaviors related to metal chelation and extraction have not been the subject of published scientific investigation.
Searches for data pertaining to the specific subsections of the requested article yielded no results:
Applications in Separation Science and Coordination Chemistry
Complex Formation and Structural Characterization:No information is available on the formation of metal-malonamide adducts using this specific ligand, and no solid-state structures of such complexes have been reported or characterized.
Solution-Phase Complexation Studies (e.g., Small-Angle Neutron Scattering (SANS) with Deuterated Analogs)
Small-Angle Neutron Scattering (SANS) is a powerful analytical technique used to investigate the structure of materials on a nanometer to micrometer scale. In the context of malonamides like 2-(2,6-Diethyl-4-methylphenyl)malonamide, SANS is particularly valuable for studying aggregation behavior and the formation of metal-ligand complexes in solution, which is fundamental to their application in solvent extraction processes. nih.govnih.govarxiv.org
The utility of SANS is significantly enhanced through the use of isotopic substitution, specifically by replacing hydrogen (¹H) with its isotope deuterium (²H). nih.gov Neutrons interact differently with the nuclei of these two isotopes, resulting in a large difference in their coherent neutron scattering length densities (SLD). tandfonline.com This property allows for a technique known as contrast variation or contrast matching. lu.se By selectively deuterating either the malonamide (B141969) extractant, the solvent, or other components in the system, researchers can effectively make certain parts of a complex "invisible" to the neutron beam. nih.govlu.se This enables the isolated study of the structure and conformation of the remaining components. tandfonline.com
For instance, by preparing a solvent mixture (e.g., of hydrogenated and deuterated dodecane) whose SLD matches that of the deuterated malonamide molecules, the scattering signal from the malonamide itself is nullified. This allows for the direct observation of the size, shape, and distribution of the metal nitrate cores within the aggregates. Conversely, matching the solvent to the SLD of the metal complexes would allow for the study of the malonamide shell structure.
Research has focused on the synthesis of deuterated malonamide derivatives specifically for use in SANS experiments to probe the microscopic structure of solute species within the bulk organic phase and at liquid-liquid interfaces. tandfonline.com This approach is designed to provide detailed structural analysis of the organic phase in solvent extraction systems, confirming the recognized potential of SANS for elucidating the complex aggregation phenomena that govern extraction efficiency. tandfonline.com
Table 1: Principle of Contrast Variation in SANS for Malonamide Systems Illustrative scattering length density (SLD) values demonstrate how different components can be "matched" or highlighted in a SANS experiment.
| Component | Isotopic State | Illustrative SLD (×10⁻⁶ Å⁻²) | Role in Contrast Variation Experiment |
|---|---|---|---|
| Water (Solvent) | Hydrogenated (H₂O) | -0.56 | Provides contrast against most organic molecules and deuterated components. |
| Water (Solvent) | Deuterated (D₂O) | 6.37 | Provides high contrast; often used to highlight hydrogenated solutes. |
| Malonamide | Hydrogenated | ~0.2 - 1.0 | Can be made "invisible" in a solvent mixture with a matching SLD to study complexed metals. |
| Malonamide | Deuterated | ~7.0 - 8.0 | Provides strong scattering signal; can be used to study ligand aggregation in a hydrogenated solvent. |
Molecular Dynamics Simulations of Ligand-Metal Interactions
Molecular dynamics (MD) simulations serve as a critical computational tool for understanding the complex interactions between malonamide ligands and metal ions at the atomic level. lanl.gov These simulations provide insights into phenomena that are difficult to probe experimentally, such as the precise coordination environment of metal cations, the dynamics of ligand exchange, and the structure of aggregates in the organic phase. lanl.govosti.gov
MD simulations have been employed to investigate the liquid-liquid extraction of lanthanides, which are chemically similar to actinides, using malonamide ligands. One study revealed that uncomplexed malonamide ligands and their neutral europium(III) nitrate complexes (Eu(NO₃)₃L₂) are surface-active, preferentially adsorbing at the interface between the aqueous and organic phases. rsc.orgrsc.org The simulations demonstrated that the interface induces a conformational change in the malonamide's carbonyl groups, effectively "preorganizing" the ligand for metal chelation, a key step in the extraction process. rsc.org
Further computational studies have explored the role of water in the organic phase. MD simulations of two common malonamides showed that water extracted from the aqueous phase induces a reorganization of the amphiphilic extractant molecules. acs.org Using a graph theoretic analysis, these simulations identified the formation of water/malonamide aggregates with a characteristic size, suggesting a degree of inherent size selectivity in these water-in-oil structures. acs.org
Simulations focusing on the malonamide derivative N,N′-dimethyl, N,N′-dioctylhexylethoxymalonamide (DMDOHEMA) have provided insights into lanthanide separation. researchgate.net These studies suggest that steric crowding of the ligands around the metal center can be a controlling factor in selectivity, explaining observed extraction trends across the lanthanide series. researchgate.net The presence of water molecules in the inner coordination sphere of the metal was also found to diversify the potential solvation structures. researchgate.net
Table 2: Key Findings from Molecular Dynamics Simulations of Malonamide Systems
| Study Focus | Malonamide System | Metal Ion(s) | Key Simulation Findings |
|---|---|---|---|
| Interfacial Behavior and Complexation | Generic Malonamide (L) | Eu³⁺ | Ligands and their metal complexes are surface-active. The water-oil interface preorganizes the ligand into a favorable conformation for complexation. rsc.orgrsc.org |
| Impact of Water Extraction | Two common malonamides | N/A | Extracted water induces reorganization of malonamide molecules, forming aggregates of a characteristic size based on water number. acs.org |
| Separation Energetics | DMDOHEMA | La³⁺, Eu³⁺, Lu³⁺ | Ligand crowding around the metal center controls selectivity. The presence of inner-sphere water diversifies solvation structures. researchgate.net |
| Complexation in Ionic Liquids | Preorganized Dicationic Ligand | Am³⁺ | In the absence of the ligand, Am(III) is coordinated by six NTf₂⁻ anions. In a 1:2 complex, Am(III) coordinates to two ligands and four NTf₂⁻ anions. osti.gov |
Research on Malonamide Derivatives in Nuclear Fuel Reprocessing Technologies
Malonamide derivatives are a cornerstone of advanced research into partitioning and transmutation (P&T) strategies for the management of high-level radioactive waste. wikipedia.org The primary goal of these technologies is to separate long-lived minor actinides (MAs), such as americium (Am) and curium (Cm), from the fission products, particularly the chemically similar lanthanides (Ln), present in the raffinate from the PUREX (Plutonium Uranium Reduction EXtraction) process. bibliotekanauki.pliaea.org This separation significantly reduces the long-term radiotoxicity and heat load of the final geological waste. wikipedia.org
The most prominent application of malonamides is in the DIAMEX (DIamide EXtraction) process. bibliotekanauki.plchimia.ch This process utilizes malonamide extractants, dissolved in an organic diluent, to co-extract trivalent actinides (An(III)) and lanthanides (Ln(III)) from highly acidic nitric acid solutions. chimia.chiaea.org The reference extractant molecule developed for the DIAMEX process is N,N'-dimethyl-N,N'-dioctyl-hexyloxyethyl-malonamide (DMDOHEMA). chimia.chiaea.org
The DIAMEX process is often coupled with a subsequent step, such as the SANEX (Selective ActiNide EXtraction) process, to achieve the separation of actinides from the co-extracted lanthanides. researchgate.netreading.ac.uk Research into combined processes, sometimes referred to as DIAMEX-SANEX, investigates solvent systems containing both a malonamide and an acidic extractant. researchgate.netosti.gov In such systems, the malonamide facilitates the group extraction, while the acidic extractant can enable the selective stripping of the actinides from the loaded organic phase. researchgate.net For example, studies combining DMDOHEMA with di-n-hexylphosphoric acid (HDHP) have been conducted to separate Am(III) from Eu(III). researchgate.net While DMDOHEMA alone shows a slight preference for americium over europium, the combined system can significantly enhance this separation.
Performance of these systems is often quantified by the separation factor (SF), which is the ratio of the distribution coefficients of two different metals. A high separation factor indicates efficient separation. Research has demonstrated that malonamide-based systems can achieve effective separation of these challenging elements.
Table 3: Performance of Malonamide-Based Extraction Systems for Nuclear Fuel Reprocessing
| Process / System | Extractant(s) | Metal Ions Separated | Reported Separation Factor (SF) |
|---|---|---|---|
| DIAMEX | DMDOHEMA | Am(III) / Eu(III) | ~2 researchgate.net |
| DIAMEX-SANEX | DMDOHEMA and HDHP (di-n-hexylphosphoric acid) | Am(III) / Eu(III) | ~10 researchgate.net |
| PARTNEW Programme System | (ClPh)₂PSSH + TEHP | Am(III) / Cm(III) | Close to 10 europa.eu |
Environmental Behavior and Degradation Pathways
Radiolytic Degradation Studies of Malonamide (B141969) Extractants in Solvent Systems
Malonamides are recognized for their potential use as extractants in nuclear fuel reprocessing, which has led to studies on their stability under high-radiation conditions. This research, while not specific to 2-(2,6-Diethyl-4-methylphenyl)malonamide, provides valuable insights into the radiolytic degradation pathways of the broader malonamide class.
Radiolysis, the decomposition of molecules by ionizing radiation, is a primary degradation pathway for extractants in nuclear applications. Studies on various N,N'-dialkylmalonamides reveal that the principal degradation mechanisms involve the cleavage of C-C and C-N bonds. The decomposition is often focused on the bonds in the β-position relative to the carbonyl group j-morphology.com.
Theoretical and experimental investigations have identified several key degradation products resulting from the radiolysis of malonamide solutions. The main degradation products typically include secondary amides, primary amides, carboxylic acids, and amines rsc.org. The specific products formed depend on the structure of the malonamide and the composition of the solvent system.
A simplified degradation scheme for malonamides suggests that irradiation can lead to the scission of the central C-C bond, as well as the cleavage of the amide C-N bonds. For instance, in the case of N¹,N³-dimethyl-N¹,N³-dibutyltetradecylmalonamide, the C-C(O) bond is identified as the weakest, with its cleavage accounting for more than half of the degradation products j-morphology.com. The interaction with radicals generated from the diluent (solvent) also plays a significant role in the degradation process. The presence of a diluent can increase the degradation yield of the extractant compared to its neat form j-morphology.com.
The following table summarizes the common degradation pathways and products observed in radiolytic studies of malonamide extractants.
| Degradation Pathway | Key Bonds Cleaved | Major Degradation Products | Influencing Factors |
| Fragmentation | C-C (central), C-N (amide) | Secondary amides, Primary amides | Radiation dose, Diluent type |
| Alkylation/Addition | C-H (on diluent) | Alkylated malonamides | Solvent composition |
| Hydrolysis (acid-catalyzed) | C-N (amide) | Carboxylic acids, Amines | Presence of nitric acid |
Theoretical and Experimental Investigations of Environmental Fate Processes (General Malonamides)
Scientific literature with specific theoretical or experimental data on the environmental fate processes (such as hydrolysis under typical environmental pH, photolysis, sorption, and atmospheric deposition) of this compound is limited. However, general principles governing the behavior of aromatic amides can provide some context.
Hydrolysis: The hydrolysis of amide bonds can be influenced by the electronic properties of substituents. For N-acylated amino acid amides with electron-rich aromatic acyl groups, hydrolysis can be accelerated under acidic conditions nih.gov. The stability of N-aryl amides to hydrolysis can vary significantly based on molecular structure and the presence of catalytic species researchgate.netrsc.org. For some aromatic amides, hydrolysis in simulated gastric fluid has been observed, though at low rates inl.gov.
Photolysis: Aromatic compounds can undergo photodegradation upon absorption of UV radiation. The photolysis of fully aromatic amides in solution has been shown to proceed via a photo-Fries rearrangement, leading to the formation of aminobenzophenones. This process can be influenced by solvent polarity.
Sorption and Mobility: The presence of the aromatic phenyl group in this compound suggests a potential for sorption to soil organic matter, which could reduce its mobility in the environment. However, without specific experimental data on its soil-water partition coefficient (Koc), its mobility remains unquantified.
Due to the lack of specific studies on this compound, predictive models based on its structure could offer initial estimations of its environmental distribution. However, such modeling results would require experimental validation.
Biodegradation and Abiotic Transformation Mechanisms for Malonamide Derivatives
There is a notable absence of published research specifically detailing the biodegradation or abiotic transformation of this compound in environmental matrices such as soil and water. General studies on amide-containing compounds indicate that biodegradation is a plausible pathway, often initiated by enzymatic hydrolysis of the amide bond.
The biodegradability of amides is highly dependent on their structure. For instance, some microorganisms can utilize fatty acid amides as a source of carbon and nitrogen, initiating degradation through amide bond hydrolysis. The biodegradability of the resulting amine and carboxylic acid products then determines the extent of mineralization.
Abiotic transformation processes for aromatic compounds in the environment can include reactions with naturally occurring minerals and reactive oxygen species. However, specific pathways and rates for malonamide derivatives have not been documented. Given the stability of the amide bond, abiotic hydrolysis under neutral environmental pH is expected to be slow for many amides nih.gov.
Industrial Relevance and Process Chemistry Research
Optimization of Synthetic Routes for Large-Scale Production and Industrial Feasibility
The industrial production of 2-(2,6-diethyl-4-methylphenyl)malonamide hinges on the development of a synthetic route that is not only high-yielding but also practical and scalable. Research has focused on establishing a robust process that can be implemented in a manufacturing setting.
A key synthetic pathway deemed suitable for industrial-scale production begins with 2,6-diethyl-4-methylaniline (B1582614). semanticscholar.org This starting material undergoes a Sandmeyer reaction to yield 2,6-diethyl-4-methyl-bromobenzene. This intermediate is then coupled with malononitrile (B47326) in a reaction catalyzed by palladium. The resulting 2,6-diethyl-4-methyl-phenyl-malononitrile is subsequently hydrolyzed to produce the final product, this compound. semanticscholar.org
| Step | Reaction | Key Reagents/Catalysts | Reported Yield |
| 1 | Sandmeyer Reaction | 2,6-diethyl-4-methylaniline, Sodium Nitrite, Hydrobromic Acid | High |
| 2 | Palladium-catalyzed Coupling | 2,6-diethyl-4-methyl-bromobenzene, Malononitrile, Palladium catalyst | High |
| 3 | Hydrolysis | 2,6-diethyl-4-methyl-phenyl-malononitrile | High |
| Overall | 71.8% semanticscholar.org |
Further research into optimizing this route for industrial feasibility would likely focus on minimizing catalyst loading, optimizing reaction conditions to reduce cycle times, and developing efficient purification methods to ensure high purity of the final product.
Economic Analysis of Raw Material Accessibility and Production Costs
The economic viability of producing this compound on an industrial scale is heavily dependent on the cost and availability of its primary raw materials. The key starting materials for the described synthetic route are 2,6-diethyl-4-methylaniline and malononitrile. semanticscholar.org
2,6-Diethyl-4-methylaniline: This substituted aniline is a specialized chemical. Its availability from various chemical suppliers is a positive factor for its use in large-scale synthesis. synthonix.comchemicalbook.comchemsrc.comevitachem.comtcichemicals.com Pricing can vary based on purity and quantity, with bulk pricing being a critical factor for industrial production. The synthesis of this starting material itself can be a cost driver, with methods such as the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene being employed. evitachem.com
Malononitrile: This dinitrile is a more common and widely used chemical intermediate in various industries, including the synthesis of pharmaceuticals and dyes. indiamart.comexportersindia.com Its broader application base generally ensures a more stable supply and competitive pricing from a larger number of manufacturers and suppliers. indiamart.comexportersindia.combuyersguidechem.comtradeindia.com
| Raw Material | Key Considerations for Industrial Sourcing |
| 2,6-Diethyl-4-methylaniline | Sourcing from specialized chemical manufacturers; potential for price volatility based on demand for other applications. synthonix.comchemicalbook.comchemsrc.comevitachem.comtcichemicals.com |
| Malononitrile | Wide availability from multiple suppliers; generally stable pricing due to broader market applications. indiamart.comexportersindia.combuyersguidechem.comtradeindia.com |
| Palladium Catalyst | High cost necessitates efficient use and recovery/recycling processes to minimize impact on overall production cost. |
Development of Catalytic Approaches for Enhanced Efficiency and Yields in Industrial Processes
To enhance the efficiency and environmental profile of this compound synthesis, research has explored alternative catalytic methods, particularly for the hydrolysis of the intermediate, 2,6-diethyl-4-methyl-phenyl-malononitrile.
One promising approach involves the use of transition metal oxide catalysts for the hydrolysis step. This method is reported to be fast, highly selective, and proceeds under mild reaction conditions, making it an attractive option for industrial production. The use of such catalysts can also be more environmentally friendly compared to traditional methods that may require harsh acidic or basic conditions.
The development of robust and recyclable catalysts is a key area of process chemistry research. The ability to reuse the catalyst multiple times without significant loss of activity is a critical factor in reducing production costs and minimizing waste.
| Catalytic Approach | Advantages for Industrial Processes |
| Palladium-catalyzed Coupling | Efficient for the formation of the carbon-carbon bond between the aromatic ring and the malononitrile moiety. semanticscholar.org |
| Transition Metal Oxide-catalyzed Hydrolysis | Fast reaction rates, high selectivity, mild operating conditions, and improved environmental footprint. |
Market Analysis and Applications in Industrial Sectors (e.g., Agrochemicals)
The primary industrial application and market driver for this compound is its role as a key intermediate in the production of the herbicide pinoxaden (B166648). transparencymarketresearch.commarketresearchfuture.commaximizemarketresearch.com360iresearch.comgrandviewresearch.com Pinoxaden is a selective post-emergence herbicide used to control grass weeds in cereal crops such as wheat and barley. transparencymarketresearch.comgrandviewresearch.com
The global market for pinoxaden has been experiencing significant growth, driven by the increasing need for effective weed management to ensure high crop yields and meet the rising global demand for food. transparencymarketresearch.commarketresearchfuture.comgrandviewresearch.com This growth in the pinoxaden market directly translates to a strong and growing demand for its essential intermediates, including this compound.
The agrochemical intermediates market as a whole is expanding, with a notable trend towards the development of more effective and environmentally benign crop protection solutions. sphericalinsights.comstraitsresearch.commarketdataforecast.com As a component in the synthesis of a modern, selective herbicide, this compound is well-positioned within this growing market segment.
The demand for this intermediate is geographically distributed, mirroring the key agricultural regions where wheat and barley are cultivated and where pinoxaden is used. Major markets include North America, Europe, and the Asia-Pacific region. transparencymarketresearch.commarketresearchfuture.comgrandviewresearch.com The increasing adoption of modern agricultural practices in developing economies is also expected to contribute to the future growth in demand for this compound.
| Market Driver | Impact on this compound |
| Growth of the Pinoxaden Market | Direct positive correlation; as pinoxaden demand increases, so does the demand for this key intermediate. transparencymarketresearch.commarketresearchfuture.commaximizemarketresearch.com360iresearch.comgrandviewresearch.com |
| Increasing Global Food Demand | Drives the need for higher crop yields, leading to greater use of effective herbicides like pinoxaden. transparencymarketresearch.commarketresearchfuture.comgrandviewresearch.com |
| Trends in Agrochemicals | The shift towards more selective and efficient herbicides favors the market for intermediates of modern active ingredients. sphericalinsights.comstraitsresearch.commarketdataforecast.com |
Future Research Directions and Emerging Areas for 2 2,6 Diethyl 4 Methylphenyl Malonamide Research
Development of Greener and Sustainable Synthetic Methodologies
The imperative for environmentally benign chemical manufacturing necessitates the development of greener synthetic routes for 2-(2,6-diethyl-4-methylphenyl)malonamide. A previously reported synthesis involves a multi-step process that, while effective, presents opportunities for improvement in terms of sustainability. semanticscholar.org Future research should focus on optimizing this process by embracing the principles of green chemistry.
Key areas for investigation include:
Alternative Solvents: The use of traditional organic solvents contributes significantly to the environmental impact of chemical synthesis. Research into the use of greener alternatives such as water, ionic liquids, or supercritical fluids could drastically reduce the toxicity and waste generated. chemistryjournals.net Water, in particular, is an attractive medium due to its non-toxic nature and abundance. chemistryjournals.net
Catalyst Optimization: The existing synthesis utilizes a palladium catalyst. semanticscholar.org While effective, future work could explore the use of more sustainable and cost-effective catalysts, including first-row transition metals or even non-metal catalysts. Additionally, the development of heterogeneous catalysts could simplify product purification and catalyst recycling.
Atom Economy: Investigating alternative reaction pathways that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. rsc.org Multicomponent reactions, for instance, offer a promising avenue for improving atom economy and reducing the number of synthetic steps. researchgate.net
Energy Efficiency: The adoption of energy-efficient synthetic techniques, such as microwave-assisted or photochemical reactions, could significantly reduce the energy consumption of the manufacturing process. nih.gov
A comparative overview of a traditional versus a potential greener synthetic approach is presented in Table 1.
| Parameter | Traditional Synthesis | Potential Greener Synthesis |
| Solvent | Traditional Organic Solvents | Water, Ionic Liquids, Supercritical Fluids |
| Catalyst | Homogeneous Palladium Catalyst | Heterogeneous, Reusable, or Non-Precious Metal Catalysts |
| Reaction Type | Multi-step Synthesis | One-pot or Multicomponent Reactions |
| Energy Input | Conventional Heating | Microwave or Photochemical Energy |
| Waste Generation | Higher | Lower |
Exploration of Novel Catalytic Applications Beyond Current Scope
While this compound is primarily known as a synthetic intermediate, its structural motifs suggest potential for novel catalytic applications. The malonamide (B141969) functional group is known for its chelating properties, which could be exploited in the design of new ligands for catalysis.
Future research in this area could explore:
Ligand Development: The synthesis of derivatives of this compound to act as ligands for transition metal catalysts. The steric bulk provided by the 2,6-diethyl-4-methylphenyl group could influence the selectivity and activity of catalytic reactions.
Asymmetric Catalysis: The development of chiral versions of this malonamide could lead to new catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals.
Organocatalysis: Investigating the potential of the malonamide itself or its derivatives to act as organocatalysts, thereby avoiding the use of metal catalysts altogether.
Advanced Materials Science Applications and Functionalization Strategies
The unique structure of this compound makes it a promising candidate for the development of advanced materials. Its aromatic and amide functionalities provide sites for further chemical modification, opening up a wide range of possibilities for creating materials with tailored properties.
Emerging areas of research include:
Polymer Science: Incorporating this compound as a monomer or a functional additive in polymers could lead to materials with enhanced thermal stability, mechanical properties, or specific recognition capabilities.
Supramolecular Chemistry: The amide groups in the malonamide structure are capable of forming hydrogen bonds, which could be utilized in the design of self-assembling supramolecular structures such as gels, liquid crystals, or molecular capsules.
Surface Functionalization: The functionalization of surfaces with this malonamide could create materials with tailored hydrophobicity, adhesive properties, or the ability to selectively bind to certain molecules. Malonamide-functionalized gold nanoparticles, for example, have been developed for the colorimetric sensing of metal ions. nih.gov
Potential functionalization strategies and their corresponding applications are summarized in Table 2.
| Functionalization Strategy | Potential Application |
| Polymerization | High-performance polymers, functional materials |
| Self-Assembly | Smart materials, drug delivery systems |
| Surface Grafting | Modified electrodes, sensors, biocompatible coatings |
Interdisciplinary Research Combining Computational and Experimental Synergy
A synergistic approach that combines computational modeling with experimental validation will be crucial for accelerating the discovery and development of new applications for this compound. Computational chemistry can provide valuable insights into the molecule's properties and reactivity, guiding experimental efforts and reducing the need for extensive trial-and-error. elixirpublishers.com
Key areas for interdisciplinary research include:
Predictive Modeling: Using computational methods such as Density Functional Theory (DFT) to predict the electronic structure, reactivity, and spectral properties of this compound and its derivatives. mdpi.com This can aid in the design of new catalysts and materials with desired characteristics.
Mechanistic Studies: Elucidating the mechanisms of reactions involving this malonamide through computational modeling can provide a deeper understanding of its chemical behavior and inform the optimization of reaction conditions.
Materials Design: Computational screening of virtual libraries of functionalized malonamides can identify promising candidates for specific applications in materials science, which can then be synthesized and tested experimentally.
The integration of computational and experimental approaches has been successfully applied to the study of other malonamides, for instance, in understanding their extraction behavior for metal ions. osti.gov This interdisciplinary synergy will undoubtedly be a key driver of innovation in the future research of this compound.
Q & A
Q. How can researchers determine the purity of 2-(2,6-Diethyl-4-methylphenyl)malonamide in synthetic samples?
Methodological Answer: Gas chromatography (GC) with internal standards is a robust method for purity analysis. For malonamide derivatives, structurally similar compounds like 2-Ethyl-2-(p-tolyl)malonamide have been used as internal standards due to their retention time compatibility. Calibrate the GC system with known concentrations of the compound and internal standard, then compare peak area ratios to calculate purity. Ensure column selection (e.g., polar stationary phases) matches the compound’s hydrophobicity .
Q. What are the key physicochemical properties (e.g., melting point, solubility) critical for experimental handling of this compound?
Methodological Answer:
- Melting Point : For malonamide derivatives, melting points typically range between 172–175°C (lit.), but substituents like 2,6-diethyl-4-methylphenyl may elevate this due to increased steric hindrance. Use differential scanning calorimetry (DSC) to confirm phase transitions .
- Solubility : Test solubility in aprotic solvents (e.g., DMSO, DMF) for synthesis or polar solvents (e.g., ethanol) for extraction. Pre-screen via micro-scale solubility assays to optimize reaction conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported polymorphic phase transition temperatures for malonamide derivatives?
Methodological Answer: Thermodynamic modeling using Gibbs energy calculations (e.g., Yu’s model) can clarify polymorph stability. For this compound, calculate ΔG(T) between polymorphs (e.g., monoclinic vs. orthorhombic) using melting data and heat capacity differences. Experimental validation via high-pressure DSC or variable-temperature XRD is critical, as metastable transitions (e.g., orthorhombic → tetragonal) may occur below melting points, contradicting prior assumptions .
Q. How does the aromatic substitution pattern (e.g., 2,6-diethyl-4-methylphenyl) influence metal extraction efficiency in solvent systems?
Methodological Answer: Substituents on the malonamide’s aromatic group reduce ligand basicity, minimizing proton competition during metal binding. To quantify this:
Q. What methodological approach is recommended for designing malonamide derivatives with improved selectivity in nuclear waste separation?
Methodological Answer:
- Structural Tuning : Introduce bulky substituents (e.g., ethyl, methyl groups) to the aromatic ring to sterically hinder non-target metal interactions.
- Basicity Optimization : Use Hammett constants to predict electron-withdrawing/donating effects on ligand basicity.
- Validation : Test extraction performance in simulated high-level liquid waste (HLLW) using ICP-MS for metal quantification .
Q. How can computational models predict the relative stability of polymorphs in substituted malonamides?
Methodological Answer: Apply density functional theory (DFT) to calculate lattice energies and compare with experimental Gibbs energy data. For example, Yu’s model uses the equation:
where is the melting temperature and is heat capacity difference. Validate predictions with variable-temperature FTIR to monitor hydrogen-bonding changes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in polymorphic transition data between thermal analysis and computational models?
Methodological Answer: Discrepancies often arise from metastable phase formation or kinetic trapping. For example, malonamide’s orthorhombic → tetragonal transition may occur metastably below the monoclinic phase’s stability range. To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
